Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

HDAC8 inhibition Epigenetic oncology Neuroblastoma

Differentiate your HDAC inhibitor research with this 2-methylindole oxoacetamide, featuring an N-(3,4-dimethylphenyl)-N-ethyl tertiary amide motif absent in standard benzamide or hydroxamic acid libraries. This specific dimethyl substitution pattern modulates electron density and conformational flexibility, offering a unique zinc-chelating scaffold for fragment-growing or isoform-selective design campaigns. Ideal for head-to-head SAR comparisons with its N-(3-chlorophenyl) (CAS 862813-76-1) and N-benzyl (CAS 852368-40-2) analogs.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 862813-74-9
Cat. No. B2697765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS862813-74-9
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
InChIInChI=1S/C21H22N2O2/c1-5-23(16-11-10-13(2)14(3)12-16)21(25)20(24)19-15(4)22-18-9-7-6-8-17(18)19/h6-12,22H,5H2,1-4H3
InChIKeyVHSUZLAKWXVSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862813-74-9): Procurement-Grade Indole-Oxoacetamide for Targeted Epigenetic and Enzyme Inhibition Research


N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a fully synthetic small molecule belonging to the indol-3-yl-2-oxoacetamide class, a chemotype structurally characterized by a 2-methylindole core linked through an oxoacetamide bridge to a tertiary amide bearing N-ethyl and N-(3,4-dimethylphenyl) substituents. This compound class has been investigated in multiple patent families for its capacity to inhibit histone deacetylases (HDACs), particularly HDAC8, a clinically validated target in oncology and neuroblastoma [1], as well as fatty acid amide hydrolase (FAAH) in other structural contexts [2]. The compound's specific substitution pattern—2-methyl on the indole ring and 3,4-dimethyl on the N-phenyl ring—distinguishes it from the broader pool of indole-acetamide analogs used in drug discovery screening collections.

Procurement Alert: Why Generic Indole-Acetamide Analogs Cannot Substitute for N-(3,4-Dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide


Indol-3-yl-oxoacetamide compounds exhibit pronounced structure-activity relationship (SAR) sensitivity to the steric and electronic character of the amide substituents. The N-(3,4-dimethylphenyl)-N-ethyl motif in this compound creates a specific tertiary amide geometry that is absent in N-benzyl, N-(4-methoxybenzyl), or N-(3-chlorophenyl) analogs. The 3,4-dimethyl substitution pattern influences both the electron density on the phenyl ring (through the +I effect of two methyl groups) and the conformational flexibility of the amide side chain, which in turn modulates binding pocket complementarity within HDAC enzymes [1]. Similarly, the 2-methyl group on the indole core is not a silent substituent: it alters the planarity and hydrogen-bonding capacity of the indole NH relative to unsubstituted indole derivatives. The oxoacetamide linker itself is a critical pharmacophoric element; replacement with a simple acetamide or carboxamide linker is known to produce substantial shifts in affinity for CB2 cannabinoid receptors in related indole series [2]. Consequently, superficial structural similarity among indole-acetamide catalog compounds does not translate to functional interchangeability in biochemical assays or cellular models.

N-(3,4-Dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Quantitative Differentiation Evidence for Scientific Procurement


HDAC8 Inhibitory Potential: Class-Level Evidence from Indole-Oxoacetamide Patent Series

Indole derivatives incorporating a hydroxamic acid or related zinc-binding group are explicitly claimed as HDAC8 inhibitors in multiple Pharmacyclics patent families [1]. The indol-3-yl-oxoacetamide scaffold positions a keto-amide moiety capable of chelating the catalytic zinc ion in HDAC enzymes, a mechanism analogous to that of the clinically approved pan-HDAC inhibitor vorinostat (SAHA). However, the 2-methyl substitution on the indole ring and the tertiary N-(3,4-dimethylphenyl)-N-ethyl amide provide steric features not present in SAHA, entinostat (MS-275), or unsubstituted indole-hydroxamic acid analogs. In structurally related indole-hydroxamic acid series from the same patent family, IC50 values for HDAC8 inhibition span from 131 nM to 6,000 nM depending on substitution, demonstrating that the exocyclic amide region is a critical determinant of potency [2]. This compound occupies a specific structural niche within that SAR landscape that is distinct from its N-(3-chlorophenyl) or N-benzyl analogs.

HDAC8 inhibition Epigenetic oncology Neuroblastoma

Structural Differentiation from N-(3-Chlorophenyl) Analog: Predicted Physicochemical and Binding Consequences

The closest commercially cataloged analog to this compound is N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862813-76-1) [1]. The 3,4-dimethylphenyl group in the target compound replaces the 3-chlorophenyl moiety, producing divergent physicochemical and likely pharmacological properties. The 3,4-dimethyl substitution increases calculated logP by approximately 0.5–0.8 units relative to the 3-chloro analog (based on the additive contributions of methyl vs. chlorine to lipophilicity), and eliminates the potential for halogen bonding interactions that the chlorine atom can engage in. Furthermore, the two ortho-methyl groups flanking the amide attachment point introduce greater steric hindrance to rotation around the N-aryl bond, potentially constraining the conformational ensemble sampled by the inhibitor in solution. These differences are non-trivial: in the related CB2 inverse agonist series, exchanging a halogen for a methyl group on the N-aryl ring altered receptor binding affinity by factors exceeding 10-fold [2].

Lead optimization Medicinal chemistry SAR

Oxoacetamide Linker vs. Acetamide Linker: Functional Group Impact on Target Engagement from CB2 Receptor Series

A systematic medicinal chemistry study comparing indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides demonstrated that the oxoacetamide linker is a critical determinant of biological activity [1]. In that series, the oxoacetamide-containing compounds exhibited nanomolar affinity for CB2 receptors with moderate to good selectivity over CB1, whereas the corresponding acetamide analogs showed substantially different potency profiles. The additional carbonyl group in the oxoacetamide linker can participate as a hydrogen bond acceptor and alters the geometry of the amide side chain relative to the indole core. While that study focused on cannabinoid receptors, the principle that the oxoacetamide linker is pharmacologically distinct from the acetamide linker is directly applicable to HDAC and FAAH inhibitor programs where similar indole-based scaffolds are employed. This compound's oxoacetamide linker thus differentiates it from the larger pool of indole-3-acetamide screening compounds.

Pharmacophore design Linker optimization CB2 receptor

2-Methylindole Substitution: Differentiation from Unsubstituted Indole Analogs in HDAC and FAAH Contexts

The 2-methyl group on the indole ring is a strategic substitution that distinguishes this compound from the more widely studied 1H-indol-3-yl-acetamide derivatives. In the FAAH inhibitor patent literature, 2-methylindole derivatives are explicitly claimed and exemplified (e.g., 2-(1-((5-chloropyridin-2-yl)methyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-methoxypyridin-4-yl)-2-oxoacetamide) [1]. The 2-methyl substitution blocks a metabolically labile position on the indole ring, which in unsubstituted indoles is susceptible to cytochrome P450-mediated oxidation. It also introduces a steric constraint that alters the dihedral angle between the indole ring and the oxoacetamide carbonyl, potentially affecting the trajectory of the zinc-binding group in HDAC enzymes. Commercially, the pool of 2-methylindole-oxoacetamides is substantially smaller than that of unsubstituted indole analogs, making this compound a relatively scarce chemotype for screening.

Indole substitution Metabolic stability Target selectivity

Tertiary Amide Conformational Constraint: Differentiation from Secondary Amide and Reversed Amide Analogs

The N-ethyl-N-(3,4-dimethylphenyl) acetamide moiety forms a fully substituted tertiary amide, in contrast to the secondary amides found in many classical HDAC inhibitors such as SAHA and entinostat [1]. Tertiary amides have higher rotational barriers around the amide C-N bond (approximately 15–20 kcal/mol) compared to secondary amides, and they exist in a single predominant rotameric state in solution rather than as an equilibrating mixture of cis and trans isomers. This conformational restriction pre-organizes the inhibitor for binding and can enhance binding kinetics by reducing the entropic penalty upon target engagement. Additionally, the N-ethyl group provides a small hydrophobic contact that is absent in N-methyl or N-unsubstituted analogs. The 3,4-dimethylphenyl group further constrains the conformational landscape through steric interactions with the N-ethyl group and the oxoacetamide carbonyl.

Amide geometry Conformational analysis Binding kinetics

N-(3,4-Dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Lead Optimization Campaigns Targeting HDAC8-Selective Inhibitor Development

Research groups pursuing isoform-selective HDAC8 inhibitors for neuroblastoma or other oncology indications can use this compound as a structurally differentiated starting scaffold. The indol-3-yl-oxoacetamide core, combined with the 2-methylindole and N-(3,4-dimethylphenyl)-N-ethyl tertiary amide, occupies chemical space orthogonal to the extensively characterized benzamide (e.g., entinostat/MS-275) and hydroxamic acid (e.g., SAHA, PCI-34051) HDAC inhibitor families [1]. The compound is particularly suited for fragment-growing or structure-based design campaigns where the zinc-chelating oxoacetamide is elaborated with a hydroxamic acid or alternative zinc-binding group.

Differential SAR Profiling Against N-Aryl Halogenated Analogs

For medicinal chemistry teams systematically exploring N-aryl substitution effects on indole-oxoacetamide pharmacology, this compound serves as the dimethyl-substituted member of a matrix that includes the N-(3-chlorophenyl) analog (CAS 862813-76-1) and the N-benzyl analog (CAS 852368-40-2). Parallel procurement of all three enables direct, head-to-head comparison of halogen, methyl, and unsubstituted benzyl contributions to potency, selectivity, and ADME properties within a single scaffold series [2].

Metabolic Stability Screening of 2-Methylindole vs. Unsubstituted Indole Congeners

The 2-methyl group on the indole ring provides an intrinsic metabolic shield at the C-2 position, a common site of oxidative metabolism. Procurement of this compound alongside its des-methyl indole analog (if available) enables microsomal or hepatocyte stability assays that can quantify the metabolic advantage conferred by 2-methyl substitution. This type of paired experiment is essential for de-risking indole-based leads prior to in vivo pharmacokinetic studies [3].

Chemical Biology Probe Development for FAAH or HDAC Target Engagement Studies

Given the indol-3-yl-oxoacetamide scaffold's demonstrated activity in both HDAC and FAAH inhibitor patent families, this compound can serve as a starting point for developing bifunctional chemical biology probes (e.g., photoaffinity labeling or PROTAC precursors). The tertiary amide provides a synthetically accessible handle for further derivatization without disturbing the core pharmacophore, and the 3,4-dimethylphenyl group offers a UV-active chromophore for HPLC-based purity monitoring during probe synthesis [1].

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.